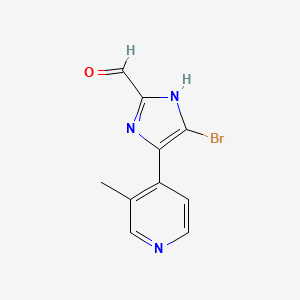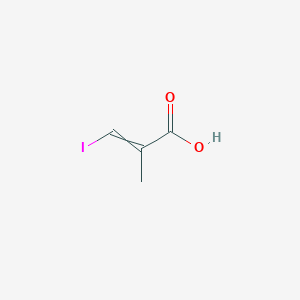![molecular formula C6H11ClO2 B13699925 3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
3-[(Chloromethoxy)methyl]tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Chloromethoxy)methyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring consisting of four carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethoxy)methyl]tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-[(Chloromethoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups such as amines, thiols, or alkyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2), alkyl halides (R-X)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, alkyl derivatives
科学研究应用
3-[(Chloromethoxy)methyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 3-[(Chloromethoxy)methyl]tetrahydrofuran involves its ability to undergo nucleophilic substitution reactions. The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Tetrahydrofuran (THF): A parent compound with a similar structure but without the chloromethoxy group.
3-Methyltetrahydrofuran: A derivative with a methyl group instead of a chloromethoxy group.
2,2,5,5-Tetramethyltetrahydrofuran: A derivative with four methyl groups, making it more sterically hindered and less reactive.
Uniqueness
3-[(Chloromethoxy)methyl]tetrahydrofuran is unique due to the presence of the chloromethoxy group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
分子式 |
C6H11ClO2 |
|---|---|
分子量 |
150.60 g/mol |
IUPAC 名称 |
3-(chloromethoxymethyl)oxolane |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-4-6-1-2-8-3-6/h6H,1-5H2 |
InChI 键 |
ABRPLOFOZZMJGI-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1COCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





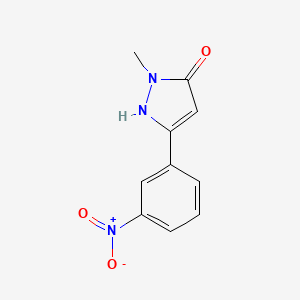



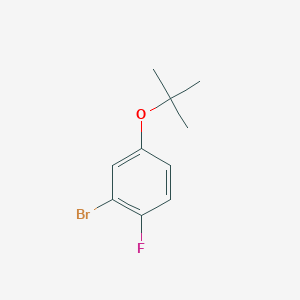

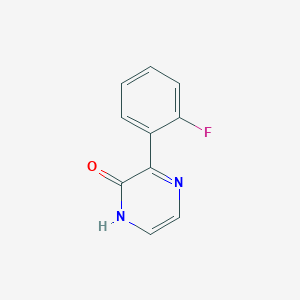
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
